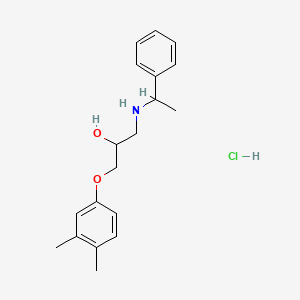

盐酸1-(3,4-二甲基苯氧基)-3-((1-苯乙基)氨基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

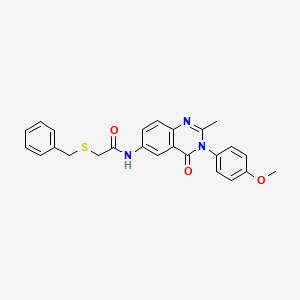

The compound "1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride" is a beta-adrenoceptor blocking agent, which is part of a series of compounds synthesized to evaluate their affinity to beta-1 and beta-2 adrenoceptors. These compounds are of interest due to their potential cardioselective properties, which could make them valuable in the treatment of cardiovascular diseases .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols were synthesized and their affinities for beta-adrenoceptors were determined . Another related synthesis involved the reaction of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives . These syntheses involve multi-step reactions, typically starting with the formation of an intermediate which is then further reacted with other chemical entities to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, providing insights into the conformation of the amine fragments and the overall molecular geometry . The crystal packing is often dominated by hydrogen-bonded chains or rings, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their biological activity. The introduction of different substituents can significantly alter the affinity for beta-adrenoceptors. For instance, increasing the size of the substituent on the 3-(aryloxy) moiety has been shown to increase the affinity for the beta-1 adrenoceptor . The specific chemical reactions and conditions used in the synthesis, such as temperature and solvent, can also affect the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of different functional groups, such as the aryloxy and amino groups, can influence properties like solubility, melting point, and stability. The hydrochloride form of these compounds, for example, may have improved water solubility, which is important for their potential use as pharmaceuticals . The stereochemistry of the compounds can also affect their biological activity, as seen in the different crystal structures and conformations reported .

科学研究应用

心脏选择性β-肾上腺素能受体阻滞剂

该化合物属于合成的系列的一部分,用于探索β-肾上腺素能受体阻滞剂的心脏选择性。将其对β-1和β-2肾上腺素能受体的亲和力与已知的β-受体阻滞剂进行比较的研究表明其具有显着的心脏选择性,尤其是在修饰增加3-(芳氧基)部分取代基的大小时。此类改变导致对β-1肾上腺素能受体的亲和力显着提高,突出了其在靶向心血管治疗中的潜力 (Rzeszotarski 等,1979)。

在不同环境中的结构分析

涉及该化合物衍生物在不同环境(包括结晶和盐形式)中的构象分析的研究,提供了对其结构柔性和相互作用潜力的见解。研究揭示了分子构象和分子间相互作用的差异,这些差异受质子化和特定阴离子存在等因素的影响。此类结构见解对于理解该化合物的反应性和分子水平的相互作用至关重要 (Nitek 等,2020)。

对肾上腺素能受体的拮抗作用

对该化合物对肾上腺素能受体的拮抗作用的研究提供了其作为心血管疾病治疗剂的潜力的证据。例如,研究表明其具有抑制 α1-肾上腺素能受体、影响血管平滑肌张力和血压调节的能力。此类研究强调了该化合物在设计治疗高血压和其他心血管疾病等疾病方面的相关性 (Lu 等,2000)。

神经药理学的潜力

其他研究探索了该化合物的药理学潜力,特别是其在调节神经递质系统中的作用。例如,该化合物的衍生物因其对 GABA_B 受体的作用而受到研究,表明其在治疗神经和精神疾病中的可能效用。这一研究领域突出了该化合物的多功能性及其在心血管治疗之外的潜在应用 (Kerr 等,2007)。

属性

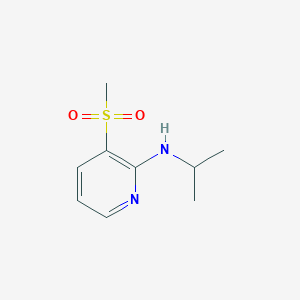

IUPAC Name |

1-(3,4-dimethylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-14-9-10-19(11-15(14)2)22-13-18(21)12-20-16(3)17-7-5-4-6-8-17;/h4-11,16,18,20-21H,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAVHGQGFLXPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

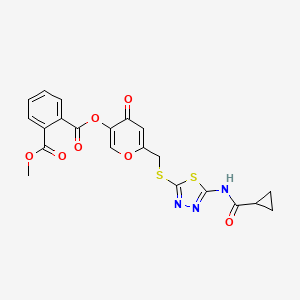

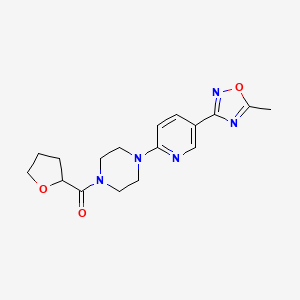

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

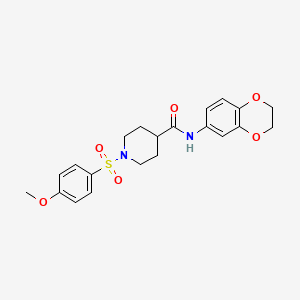

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

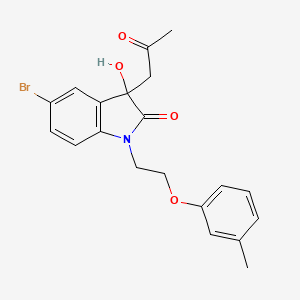

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

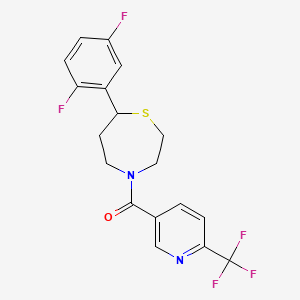

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)

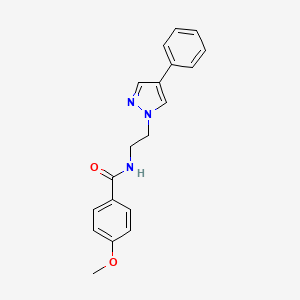

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)